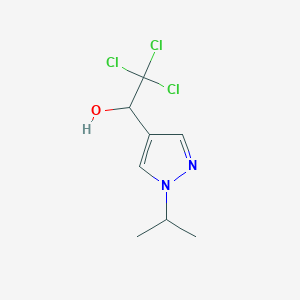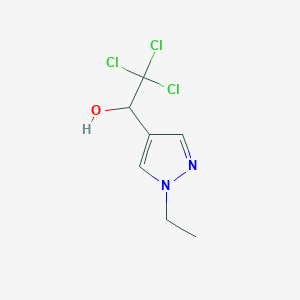![molecular formula C7H2Cl3N3 B1396530 2,4,6-三氯吡啶并[3,2-d]嘧啶 CAS No. 1036738-12-1](/img/structure/B1396530.png)
2,4,6-三氯吡啶并[3,2-d]嘧啶
描述
2,4,6-trichloro-pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol It is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on a pyrido[3,2-d]pyrimidine ring system
科学研究应用
2,4,6-trichloro-pyrido[3,2-d]pyrimidine has several applications in scientific research:
作用机制
Target of Action
Related compounds in the pyrido[3,2-d]pyrimidine family have been studied for their potential as multi-targeting agents in alzheimer’s disease .
Biochemical Pathways
Related compounds in the pyrido[3,2-d]pyrimidine family have been implicated in various biochemical pathways, including those related to alzheimer’s disease .
生化分析
Biochemical Properties
2,4,6-Trichloropyrido[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the synthesis of pyrimidine and purine, thereby affecting the overall production of RNA and DNA . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol 3-kinase pathway, which is involved in cell proliferation, growth, differentiation, and apoptosis . By altering this pathway, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can impact cell survival and function.
Molecular Mechanism
At the molecular level, 2,4,6-Trichloropyrido[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to dihydrofolate reductase results in the inhibition of this enzyme, thereby reducing the availability of tetrahydrofolate for nucleotide synthesis . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trichloropyrido[3,2-d]pyrimidine remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
2,4,6-Trichloropyrido[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways that involve the reduction of its chlorine atoms and subsequent conjugation with other molecules for excretion . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
2,4,6-Trichloropyrido[3,2-d]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material . The reaction conditions often include the use of chlorinating agents and solvents such as dichloromethane or chloroform, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 2,4,6-trichloro-pyrido[3,2-d]pyrimidine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,4,6-trichloro-pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions are derivatives of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine with various functional groups replacing the chlorine atoms .
相似化合物的比较
2,4,6-trichloro-pyrido[3,2-d]pyrimidine can be compared with other similar compounds such as:
属性
IUPAC Name |
2,4,6-trichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUMPJIRBVOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705408 | |
| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036738-12-1 | |
| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)


![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)


